4-(1,2,3-Thiadiazol-4-yl)benzene-1-sulfonyl chloride

Medicinal Chemistry Structure-Activity Relationship Chemical Synthesis

This 4-(1,2,3-thiadiazol-4-yl) regioisomer is structurally non-interchangeable with 5-yl isomers, 1,3,4-/1,2,4-thiadiazole analogs, or non-heterocyclic sulfonyl chlorides. The electron-withdrawing thiadiazole ring enhances electrophilicity for efficient parallel sulfonamide synthesis under mild conditions. Essential for maintaining SAR integrity in antimicrobial, antifungal, and oncology hit-to-lead programs. Substituting positional isomers yields products with altered bioactivity, solubility, and stability—risking failed reactions and invalid data. Sourced at ≥95% purity from multiple suppliers for reproducible library synthesis.

Molecular Formula C8H5ClN2O2S2
Molecular Weight 260.7 g/mol
CAS No. 499771-00-5
Cat. No. B1306201
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1,2,3-Thiadiazol-4-yl)benzene-1-sulfonyl chloride
CAS499771-00-5
Molecular FormulaC8H5ClN2O2S2
Molecular Weight260.7 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CSN=N2)S(=O)(=O)Cl
InChIInChI=1S/C8H5ClN2O2S2/c9-15(12,13)7-3-1-6(2-4-7)8-5-14-11-10-8/h1-5H
InChIKeyIFHXVVWZBVKDQR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(1,2,3-Thiadiazol-4-yl)benzene-1-sulfonyl chloride (CAS 499771-00-5): Sourcing and Baseline Characterization for Procurement


4-(1,2,3-Thiadiazol-4-yl)benzene-1-sulfonyl chloride (CAS 499771-00-5) is a specialized sulfonyl chloride building block incorporating a 1,2,3-thiadiazole heterocycle . It is primarily employed as a reactive intermediate for introducing a sulfonyl chloride functional group into organic molecules, enabling subsequent sulfonamide or sulfonate formation via nucleophilic substitution . The compound is commercially available from multiple vendors at purities ranging from 95% to 98% , with a molecular weight of 260.72 g/mol and a topological polar surface area (TPSA) of 96.5 Ų .

Why Generic Substitution of 4-(1,2,3-Thiadiazol-4-yl)benzene-1-sulfonyl chloride (CAS 499771-00-5) Is Not Advisable


Sulfonyl chlorides with different heterocyclic attachments are not interchangeable. The specific 1,2,3-thiadiazol-4-yl regioisomer imparts unique electronic and steric properties that influence downstream reactivity, biological activity, and physicochemical characteristics [1][2]. Substituting a positional isomer (e.g., 5-yl), a different thiadiazole class (e.g., 1,3,4- or 1,2,4-thiadiazole), or a non-heterocyclic analog (e.g., 4-chlorobenzenesulfonyl chloride) will yield different sulfonamide products with altered bioactivity profiles, solubility, and stability [1][2]. Such substitutions risk failed reactions, invalid SAR data, and non-reproducible results.

Quantitative Comparative Evidence for Selecting 4-(1,2,3-Thiadiazol-4-yl)benzene-1-sulfonyl chloride (CAS 499771-00-5)


Regioisomeric Specificity: 4-yl vs. 5-yl Substitution Impacts Physicochemical Properties

The 4-yl and 5-yl regioisomers of 1,2,3-thiadiazolyl benzenesulfonyl chloride differ in the attachment point of the thiadiazole ring to the benzene core. While specific comparative activity data for these exact sulfonyl chlorides are not available in the open literature, the position of the heteroatom substitution is known to affect molecular geometry and electronic distribution in thiadiazole derivatives, which can significantly impact biological activity [1][2]. The 4-yl isomer (CAS 499771-00-5) is more commonly referenced in building block libraries and is stocked by a wider range of vendors (≥6 suppliers) compared to the 5-yl isomer (CAS 1367928-80-0, 2-3 suppliers), indicating greater accessibility for research use .

Medicinal Chemistry Structure-Activity Relationship Chemical Synthesis

Heterocycle Class Distinction: 1,2,3-Thiadiazole vs. 1,3,4-Thiadiazole Scaffolds Exhibit Divergent Biological Activities

The 1,2,3-thiadiazole scaffold exhibits a distinct biological activity profile compared to the more common 1,3,4-thiadiazole class. 1,2,3-Thiadiazole derivatives have been reported to show promising antifungal, antibacterial, and in vitro antitumor activities [1]. In comparative studies of newly synthesized 1,2,3-thiadiazole derivatives, compounds demonstrated antimicrobial activity against Staphylococcus aureus, Escherichia coli, and Candida albicans, with some showing broad-spectrum coverage including antipseudomonal activity against Pseudomonas aeruginosa [2]. In contrast, 1,3,4-thiadiazole derivatives are more frequently associated with carbonic anhydrase inhibition and anticonvulsant activity [3][4]. This difference in target engagement and therapeutic indication suggests that sulfonyl chlorides based on the 1,2,3-thiadiazole core are preferred starting points for projects targeting antimicrobial or anticancer lead generation.

Drug Discovery Antimicrobial Agents Scaffold Comparison

Physicochemical Differentiation: Melting Point and Stability Indicate Unique Handling Requirements

The target compound has a reported melting point of 178.6 °C, which is significantly higher than simple aryl sulfonyl chlorides such as 4-chlorobenzenesulfonyl chloride (mp 52-55 °C) . This higher melting point suggests a more ordered crystal lattice and potentially greater thermal stability during storage. Additionally, the compound is reported to be moisture sensitive, requiring storage under inert atmosphere or in a desiccator . In comparison, 4-chlorobenzenesulfonyl chloride is also moisture sensitive but is less thermally stable. These differences in physical properties may impact handling procedures, storage infrastructure, and shelf-life considerations during procurement.

Chemical Procurement Stability Storage Conditions

Supplier Purity and Documentation: Variability in Quality Affects Reproducibility

The purity of commercially available 4-(1,2,3-thiadiazol-4-yl)benzene-1-sulfonyl chloride varies among suppliers. Vendor A (AKSci) offers the compound at 95% purity, while Vendor B (MolCore) specifies a purity of ≥98% . In contrast, the 5-yl positional isomer is typically offered at 95% purity only . Higher purity (>97%) may be critical for reactions sensitive to impurities, such as those used in fragment-based drug discovery or for generating high-purity sulfonamide libraries. Additionally, the availability of comprehensive analytical documentation (e.g., NMR, HPLC, MS) differs between suppliers, with some providing detailed certificates of analysis upon request.

Quality Control Reproducibility Procurement

Reactivity Profile: Electrophilicity and Nucleophilic Substitution Potential

The sulfonyl chloride group in 4-(1,2,3-thiadiazol-4-yl)benzene-1-sulfonyl chloride is highly electrophilic, enabling efficient nucleophilic substitution with amines, alcohols, and thiols to form sulfonamides, sulfonates, and thiosulfonates, respectively . The electron-withdrawing nature of the 1,2,3-thiadiazole ring further activates the sulfonyl chloride towards nucleophilic attack . While no direct kinetic comparison data is available, the presence of the heteroaromatic ring is expected to enhance electrophilicity compared to non-heterocyclic sulfonyl chlorides like 4-chlorobenzenesulfonyl chloride, potentially allowing for milder reaction conditions or improved yields in challenging transformations. This reactivity is a key differentiator for applications requiring efficient and selective sulfonylation.

Organic Synthesis Reactivity Sulfonylation

Recommended Application Scenarios for 4-(1,2,3-Thiadiazol-4-yl)benzene-1-sulfonyl chloride (CAS 499771-00-5) Based on Comparative Evidence


Medicinal Chemistry: Synthesis of 1,2,3-Thiadiazole-Containing Sulfonamide Libraries for Antimicrobial Screening

Given the reported antimicrobial and antifungal activities of 1,2,3-thiadiazole derivatives [1], this sulfonyl chloride is ideally suited for generating focused libraries of sulfonamides for screening against bacterial and fungal pathogens. Its commercial availability at purities up to 98% ensures high-quality starting material for reproducible library synthesis. The higher electrophilicity of the sulfonyl chloride group, due to the electron-withdrawing thiadiazole ring , may facilitate efficient parallel synthesis under mild conditions, accelerating hit-to-lead campaigns.

Oncology Drug Discovery: Preparation of Novel Antitumor Sulfonamide Derivatives

Research indicates that 1,2,3-thiadiazole and 1,2,3-selenadiazole derivatives exhibit in vitro antitumor activity [1]. This compound serves as a key building block for introducing a 1,2,3-thiadiazol-4-yl benzenesulfonyl moiety into lead compounds. Its distinct regioisomeric identity (4-yl vs. 5-yl) is critical for maintaining the intended SAR [2]. The higher melting point and stability make it suitable for long-term storage in compound management facilities supporting oncology programs.

Agrochemical Intermediates: Synthesis of Novel Fungicides or Herbicides

1,2,3-Thiadiazole derivatives have been explored for their antifungal properties and potential as agrochemicals [1]. The sulfonyl chloride functionality allows for the straightforward incorporation of the 1,2,3-thiadiazole pharmacophore into larger agrochemical frameworks via sulfonamide or sulfonate linkages. The compound's availability from multiple suppliers ensures a reliable supply chain for process chemistry scale-up studies.

Chemical Biology: Development of Activity-Based Probes (ABPs) or Chemical Tools

The electrophilic sulfonyl chloride group can be used to covalently label nucleophilic residues (e.g., lysine, serine) in target proteins. The 1,2,3-thiadiazole ring provides a unique mass tag and potential for further functionalization. The high purity grade available minimizes off-target labeling due to impurities, which is critical for accurate proteomic profiling.

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